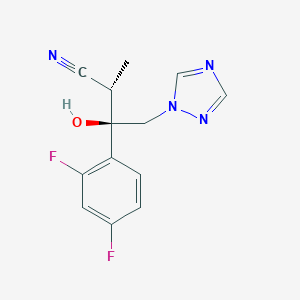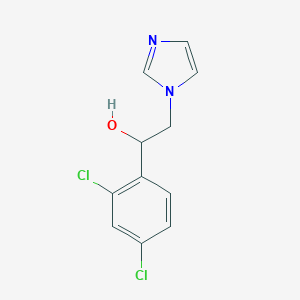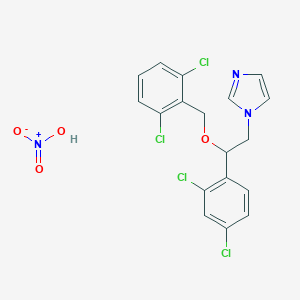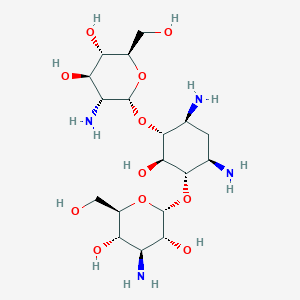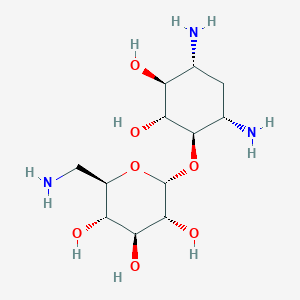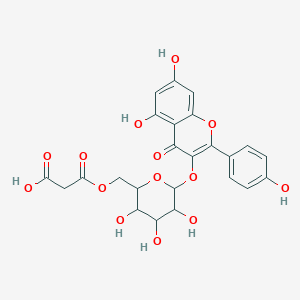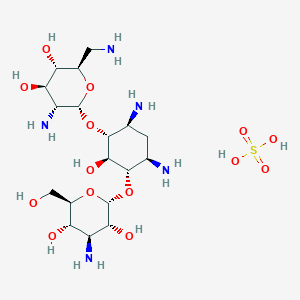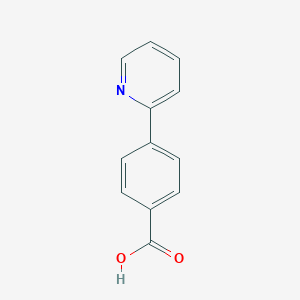
4-(Pyridin-2-yl)benzoic acid
概述
描述
4-(Pyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H9NO2. It consists of a benzoic acid moiety substituted with a pyridin-2-yl group at the para position. This compound is known for its applications in various fields, including organic synthesis, material science, and pharmaceuticals .
作用机制
Target of Action
It’s known that similar compounds have been found to interact withcytochrome P450 enzymes (CYPs) . These enzymes are heme-thiolate monooxygenases that catalyze the insertion of an oxygen atom into the C-H bonds of organic molecules .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets, leading to changes at the molecular level . For instance, in most CYPs, the activation of dioxygen by the heme is aided by an acid-alcohol pair of residues located in the I-helix of the enzyme .
Biochemical Pathways
Given its potential interaction with cyps, it could be involved in various metabolic pathways where these enzymes play a crucial role .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . . These properties could impact the compound’s bioavailability.
Result of Action
Based on its potential interaction with cyps, it could influence various metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)benzoic acid typically involves the reaction of 2-bromopyridine with benzoic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions: 4-(Pyridin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to yield hydrogenated products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Corresponding carboxylate derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Nitro or halogen-substituted benzoic acid derivatives.
科学研究应用
4-(Pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and polymers
相似化合物的比较
- 3-(Pyridin-2-yl)benzoic acid
- 4-(Pyridin-4-yl)benzoic acid
- 4-(Pyridin-3-yl)benzoic acid
Comparison: 4-(Pyridin-2-yl)benzoic acid is unique due to the position of the pyridine ring, which influences its reactivity and coordination behavior. Compared to its isomers, it exhibits distinct properties in terms of binding affinity and stability in complex formation. This makes it a preferred choice in specific applications, such as the synthesis of metal-organic frameworks and coordination polymers .
属性
IUPAC Name |
4-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIPNZHMXANQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356322 | |
| Record name | 4-(Pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-62-0 | |
| Record name | 4-(Pyridin-2-yl)benzoic acid. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Pyridyl)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(PYRIDIN-2-YL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43R8HY6XXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(pyridin-2-yl)benzoic acid bind to the CYP199A4 enzyme compared to 4-(pyridin-3-yl)benzoic acid?
A: Both this compound and 4-(pyridin-3-yl)benzoic acid interact with the CYP199A4 enzyme, but their binding modes differ. [, ] 4-(Pyridin-3-yl)benzoic acid directly coordinates with the heme iron through its nitrogen atom, displacing the aqua ligand. In contrast, this compound binds in a way that retains the aqua ligand. [, ] This difference in binding is attributed to the different positions of the nitrogen atom on the pyridine ring.
Q2: What spectroscopic techniques were used to investigate the binding of this compound to CYP199A4? What information did these techniques provide?
A: Researchers employed UV-Vis spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and redox potential measurements to study the interaction of this compound with CYP199A4. [, ] UV-Vis spectroscopy revealed distinct type II spectral shifts upon binding, indicating interaction with the heme iron. [, ] EPR provided information about the spin state of the heme iron in the presence of the compound. [, ] Redox potential measurements helped correlate binding modes with the enzyme's ability to accept or donate electrons. [, ]
Q3: Why is understanding the different binding modes of compounds like this compound to CYP199A4 important?
A: Cytochrome P450 enzymes play a crucial role in metabolizing a wide range of compounds, including drugs and xenobiotics. Understanding how different molecules, like this compound, bind to these enzymes can provide valuable insights into their metabolism and potential interactions with other drugs. [, ] This knowledge is essential for drug discovery and development, allowing for the design of safer and more effective pharmaceuticals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
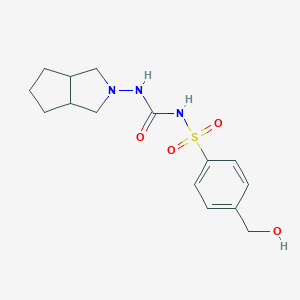
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)
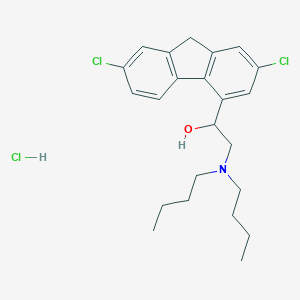
![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)
